19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate is a complex organic compound known for its significant biological activities. This compound belongs to the class of ansamycin antibiotics and is structurally related to geldanamycin . It is characterized by its macrocyclic lactam structure and has been studied extensively for its potential therapeutic applications, particularly in oncology .
Preparation Methods
The synthesis of 19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the following steps:
Formation of the macrocyclic core: This involves the cyclization of a linear precursor molecule through a series of condensation reactions.
Functional group modifications: Introduction of hydroxyl, methoxy, and carbamate groups through selective reactions.
Cyclopropylamino addition: The final step involves the addition of the cyclopropylamino group under specific reaction conditions.
Chemical Reactions Analysis
19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of macrocyclic lactams.
Biology: The compound is studied for its interactions with biological macromolecules, particularly proteins involved in cell signaling pathways.
Industry: Its derivatives are explored for use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate involves the inhibition of Hsp90 . By binding to the ATP-binding pocket of Hsp90, the compound prevents the proper folding and function of client proteins, leading to their degradation. This disruption of protein homeostasis can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate is similar to other ansamycin antibiotics such as geldanamycin and macbecin . it is unique due to the presence of the cyclopropylamino group, which enhances its binding affinity to Hsp90 and potentially reduces its toxicity . Other similar compounds include:
Geldanamycin: Known for its potent antitumor activity but limited by hepatotoxicity.
Macbecin: Another Hsp90 inhibitor with antitumor properties.
These comparisons highlight the unique structural features and potential advantages of this compound in therapeutic applications.
Properties
CAS No. |
71952-91-5 |
---|---|
Molecular Formula |
C31H43N3O8 |
Molecular Weight |
585.7 g/mol |
IUPAC Name |
[(4Z,6Z,10Z)-19-(cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C31H43N3O8/c1-16-12-21-26(33-20-10-11-20)23(35)15-22(28(21)37)34-30(38)17(2)8-7-9-24(40-5)29(42-31(32)39)19(4)14-18(3)27(36)25(13-16)41-6/h7-9,14-16,18,20,24-25,27,29,33,36H,10-13H2,1-6H3,(H2,32,39)(H,34,38)/b9-7-,17-8-,19-14- |
InChI Key |
YMKRDDRXRHTMGF-QROFUBQGSA-N |
Isomeric SMILES |
CC1CC(C(C(/C=C(\C(C(/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NC3CC3)\C)OC)OC(=O)N)/C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NC3CC3)C)OC)OC(=O)N)C)C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.